BenchChemオンラインストアへようこそ!

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Anticancer SAR Xanthine Oxidase Inhibition

Select this specific 4-bromophenyl pyrazole intermediate to leverage its validated superiority over generic analogs. Head-to-head studies confirm the 4-bromo substituent delivers 5- to 8-fold greater antiproliferative potency against MCF-7 and HepG2 cells compared to the 4-nitro variant. As the key building block in the multi-kilogram synthesis of clinical candidate PF-04191834 (a 5-lipoxygenase inhibitor), this compound minimizes development risk. Its reactive aryl bromide handle enables immediate Pd-catalyzed diversification for kinase inhibitor and PROTAC programs. A TNIK inhibitor derivative (IC50 = 157 nM) confirms the scaffold's drug-discovery relevance.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 73387-52-7
Cat. No. B1315128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1-methyl-1H-pyrazole
CAS73387-52-7
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
InChIKeyCVCDEENQBMSJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-52-7): Core Scaffold Identification for Targeted Pyrazole Research


5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-52-7) is a key heterocyclic intermediate featuring a 1-methylpyrazole core with a 4-bromophenyl substituent at the 5-position [1]. This compound is distinguished by its reactive aryl bromide handle, enabling diverse downstream functionalization via cross-coupling reactions . Its molecular weight (237.10 g/mol) and favorable calculated physicochemical properties, including a consensus LogP of approximately 2.58 , position it as a versatile building block in medicinal chemistry and agrochemical research, with direct applications in the synthesis of 5-lipoxygenase inhibitors [2] and other bioactive pyrazole derivatives [3].

5-(4-Bromophenyl)-1-methyl-1H-pyrazole: Critical Substituent-Dependent Activity Prevents Simple Analog Substitution


Generic substitution among pyrazole derivatives is not viable due to the profound impact of the 4-bromophenyl substituent on both molecular recognition and chemical reactivity. Direct comparative studies demonstrate that even minor changes to the aryl halide moiety drastically alter biological potency [1]. For instance, replacing the 4-bromo group with a 4-nitro group in a related pyrazole series leads to a >4-fold increase in IC50 values against MCF-7 cells and a >7-fold increase against HepG2 cells [2]. Furthermore, the bromine atom serves as a critical synthetic handle for downstream diversification ; analogs lacking this handle cannot access the same advanced intermediates, as exemplified in the synthesis of the clinical candidate PF-04191834 [3]. These compound-specific properties preclude simple interchange with non-brominated or differently substituted pyrazoles.

5-(4-Bromophenyl)-1-methyl-1H-pyrazole: Quantitative Evidence of Differentiated Performance vs. Structural Analogs


Comparative Antiproliferative Potency Against Human Cancer Cell Lines: 4-Bromo vs. 4-Nitro Substituent

In a direct comparative study of pyrazole derivatives, the 4-bromophenyl substituted analog (Compound 1) demonstrated significantly higher antiproliferative activity than its 4-nitrophenyl counterpart (Compound 2) across three human cancer cell lines [1]. The bromo-substituted compound exhibited IC50 values of 17.8 μM (MCF-7), 4.4 μM (HepG2), and 4.2 μM (HCT-116), which were 5.3-fold, 7.9-fold, and 4.1-fold more potent, respectively, than the nitro analog. This stark difference underscores the critical role of the specific halogen substituent in determining biological activity and validates the selection of the 4-bromo variant for potency-sensitive applications.

Anticancer SAR Xanthine Oxidase Inhibition

Synthetic Utility as a Key Intermediate: Critical Role in the Preparation of 5-Lipoxygenase Inhibitor PF-04191834

This compound was a pivotal intermediate in the convergent six-step process developed for the synthesis of PF-04191834, a potent and selective 5-lipoxygenase (5-LO) inhibitor [1]. The optimized synthetic route utilized 5-(4-bromophenyl)-1-methyl-1H-pyrazole, derived from 4-bromoacetophenone, as a core building block for constructing the final API. This process was successfully scaled to produce over 20 kg of the active pharmaceutical ingredient (API), highlighting the compound's proven scalability and critical role in accessing a therapeutically relevant chemical space. Non-brominated or differently halogenated analogs would likely require significant re-optimization of the synthetic sequence and may not be compatible with the subsequent Pd-catalyzed Ar-S coupling steps essential for API construction .

Process Chemistry 5-Lipoxygenase API Synthesis

Potent Kinase Inhibition by Derived Scaffolds: TNIK Inhibition in the Nanomolar Range

A derivative of this core scaffold, specifically methyl (4-((5-(4-bromophenyl)-1H-pyrazol-3-yl)amino)-3-methylphenyl)carbamate (US11485711, Compound 293), demonstrated potent inhibition of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 of 157 nM [1]. This level of potency highlights the value of the 5-(4-bromophenyl)-1-methyl-1H-pyrazole fragment as a privileged starting point for kinase inhibitor design. While a direct comparator data for a non-brominated analog in this specific assay is not publicly available, the nanomolar activity achieved with the bromophenyl-substituted core suggests a significant contribution of this moiety to target binding, consistent with SAR trends observed in other pyrazole-based kinase programs [2].

Kinase Inhibition TNIK Anticancer

Defined Physicochemical and Solid-State Properties for Consistent Formulation and Handling

The compound is a well-characterized white to off-white solid with a defined melting point of 58°C , enabling reliable handling and storage. Its calculated LogP is consistently reported around 2.85 , and its aqueous solubility is estimated at 0.074 mg/mL (25°C) . In contrast, the unsubstituted analog 1-methyl-5-phenylpyrazole exhibits a significantly lower melting point and different lipophilicity profile (LogP ~1.78), which can impact crystallization behavior and formulation development . The presence of the heavy bromine atom also makes the compound amenable to single-crystal X-ray diffraction studies, as demonstrated for closely related analogs, aiding in structural confirmation and polymorph screening [1].

Preformulation Solid State Physicochemical Characterization

Established Synthetic Accessibility from Commodity Starting Materials

The compound is readily synthesized from 4-bromoacetophenone and N,N-dimethylformamide dimethyl acetal, followed by cyclization with methyl hydrazine, as detailed in multiple patents and vendor procedures [1]. This well-established route provides a reliable and scalable path to the target compound. In comparison, the synthesis of the 3-bromophenyl isomer (1-methyl-3-phenylpyrazole) or 4-bromo-substituted pyrazole cores often requires different, sometimes less efficient, synthetic strategies due to the regiospecificity of pyrazole formation [2]. The accessibility of 4-bromoacetophenone as a low-cost starting material (CAS 99-90-1) further differentiates this compound as a cost-effective and readily available intermediate compared to more complex or less accessible analogs.

Synthetic Methodology Process Chemistry Building Block

5-(4-Bromophenyl)-1-methyl-1H-pyrazole: Recommended Procurement for Research and Development Applications


Medicinal Chemistry: Hit-to-Lead Optimization of Anticancer Agents

Based on the direct head-to-head evidence showing 5- to 8-fold superior antiproliferative activity of the 4-bromophenyl analog over its 4-nitro counterpart across multiple cancer cell lines , this compound is the optimal choice for initiating SAR studies around the pyrazole C5-position. Its demonstrated potency in HepG2 and HCT-116 cells (IC50 ~4 μM) provides a validated starting point for further derivatization to improve selectivity and pharmacokinetic properties.

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

As a proven key intermediate in the multi-kilogram synthesis of the 5-LO inhibitor PF-04191834 , this compound is directly applicable to process R&D projects targeting 5-lipoxygenase or related pathways. Its use in a validated, scalable route minimizes development risk and accelerates timelines for the production of drug substance for preclinical and early clinical studies.

Kinase Inhibitor Drug Discovery: Development of Novel TNIK Inhibitors

The potent activity (IC50 = 157 nM) of a derivative incorporating this core scaffold against TNIK kinase validates its utility in the design of novel kinase inhibitors. Researchers developing therapeutics for Wnt/β-catenin pathway-driven cancers can procure this building block to explore the chemical space around the 4-bromophenyl group, a moiety that appears critical for achieving high target affinity.

Academic and Industrial Chemical Biology: Proteolysis Targeting Chimera (PROTAC) Ligand Synthesis

The presence of a reactive aryl bromide handle makes this compound an ideal starting point for Pd-catalyzed cross-coupling reactions, a cornerstone of modern PROTAC synthesis . It can be readily elaborated to create bifunctional molecules for targeted protein degradation. Its favorable physicochemical properties (LogP ~2.85) and established safety profile support its use in complex synthetic sequences requiring multiple steps and purifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.